2-Bromo-4-isopropylphenol
Overview
Description
2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₁BrO. It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the second position and an isopropyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-isopropylphenol can be synthesized through the bromination of 4-isopropylphenol. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the bromine selectively substitutes the hydrogen atom at the second position of the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of bromine to 4-isopropylphenol in a continuous flow reactor. The reaction conditions, such as temperature and solvent concentration, are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of this compound can lead to the formation of 4-isopropylphenol by removing the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-isopropylphenol derivatives.
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of 4-isopropylphenol
Scientific Research Applications
2-Bromo-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylphenol involves its interaction with biological macromolecules, particularly enzymes and proteins. The bromine atom and the phenolic hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial and antifungal agent .
Comparison with Similar Compounds
2-Bromo-4-isopropenylphenol: Similar in structure but with an isopropenyl group instead of an isopropyl group.
2-Bromophenol: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
4-Isopropylphenol: Lacks the bromine atom, resulting in different reactivity and biological activity
Uniqueness: 2-Bromo-4-isopropylphenol is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity in substitution and oxidation reactions and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-27-0 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(propan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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